molecular formula C16H13Cl2N5O3S B2472052 5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1324107-23-4

5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2472052
CAS No.: 1324107-23-4
M. Wt: 426.27
InChI Key: QQZGQHOPRJMADJ-UHFFFAOYSA-N
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Description

5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H13Cl2N5O3S and its molecular weight is 426.27. The purity is usually 95%.
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Properties

IUPAC Name

5-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O3S/c1-9-5-13(12(18)6-11(9)17)27(24,25)23-7-10(8-23)16-21-15(22-26-16)14-19-3-2-4-20-14/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZGQHOPRJMADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

5-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a complex organic compound with significant potential in medicinal chemistry. This compound features an oxadiazole ring, a sulfonyl group, and an azetidine moiety, which contribute to its diverse biological activities. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Cl2N5O3SC_{16}H_{13}Cl_2N_5O_3S, with a molecular weight of 426.27 g/mol. The structure includes:

  • Azetidine ring : A four-membered saturated heterocycle.
  • Oxadiazole ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Sulfonyl group : Enhances the compound's reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit various antimicrobial properties. The specific structure of this compound suggests potential interactions with bacterial enzymes or cell wall synthesis pathways. For example:

CompoundActivityReference
This compoundAntibacterial
1-(4-Methoxyphenyl)-3-(5-phenyloxadiazol)propanoneAntitumor
2-Acetoxy-N-(5-methylthio)benzamideAntimicrobial

Antitumor Activity

Preliminary studies have shown that compounds with similar structural features can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. The oxadiazole structure is known to enhance cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)8.75
MDA-MB-231 (breast cancer)9.46

Enzyme Inhibition

Molecular docking studies suggest that this compound may interact with specific enzymes involved in cancer progression or microbial resistance. For instance, the ability to inhibit enzymes like cholinesterases has been noted in related compounds:

EnzymeIC50 (µM)Reference
Butyrylcholinesterase (BChE)46.42
Acetylcholinesterase (AChE)157.31

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency.

Comparative Studies

Comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

Compound NameStructure FeaturesBiological Activity
2,4-dichloro-N-(5-(3-methylsulfonyl)phenyl)-1,3,4-oxadiazolSimilar oxadiazole ring; different substituentsAntibacterial
3-(5-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol) pyridinoneSimilar structure; enhanced activity against specific cancer cellsAntitumor

Preparation Methods

Cyclocondensation of Amidoximes for Oxadiazole Core Formation

The 1,2,4-oxadiazole ring is typically constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. For the target compound, 3-(pyrimidin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid derivatives serve as precursors. In a representative procedure, pyrimidine-2-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux to form pyrimidine-2-amidoxime. Subsequent cyclization with a β-chloropropionic acid derivative in the presence of a base such as potassium carbonate yields the 3-(pyrimidin-2-yl)-1,2,4-oxadiazole scaffold.

Reaction Conditions:

  • Solvent: Anhydrous acetonitrile or DMF
  • Temperature: 80–100°C
  • Catalyst: None required (base-mediated)
  • Yield: 65–75% (based on analogous oxadiazole syntheses)

Sulfonylation of Azetidine Intermediate

The azetidine moiety is functionalized via sulfonylation using 2,4-dichloro-5-methylbenzenesulfonyl chloride. The azetidine ring is first synthesized through cyclization of 1,3-dibromopropane with ammonia, followed by protection with a tert-butoxycarbonyl (Boc) group. Deprotection under acidic conditions generates the free amine, which undergoes sulfonylation in dichloromethane with triethylamine as a base.

Key Steps:

  • Boc protection of azetidine: 90% yield
  • Sulfonylation: 85% yield (room temperature, 12 h)
  • Coupling with oxadiazole: Mitsunobu reaction or nucleophilic substitution (60–70% yield)

Green Chemistry Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step. A mixture of pyrimidine-2-amidoxime and ethyl chloroacetate in ethanol undergoes microwave irradiation (300 W, 120°C) for 15 minutes, achieving 88% yield of the oxadiazole intermediate. This method reduces reaction time from 6–8 hours to <30 minutes while improving purity.

Solvent-Free Mechanochemical Approaches

Grinding methods employing FeCl₃·6H₂O as a catalyst enable solvent-free synthesis. Equimolar quantities of amidoxime and acyl chloride are ground in a mortar with 10 mol% FeCl₃·6H₂O, achieving 82% yield within 10 minutes. This approach aligns with green chemistry principles by eliminating volatile organic solvents.

Comparative Data:

Method Time Yield Purity
Conventional Reflux 6 h 68% 95%
Microwave 15 min 88% 98%
Mechanochemical 10 min 82% 97%

Catalytic Methods and Recent Advances

Heterogeneous Catalysis Using CsPW

Cesium tungstophosphate (CsPW) catalyzes the coupling of sulfonated azetidine with the oxadiazole core in aqueous media. The catalyst is recovered and reused for three cycles without significant loss in activity (initial yield: 78%; third cycle: 73%).

Photoredox Catalysis for C–N Bond Formation

Eosin Y-mediated visible-light catalysis facilitates oxidative C–N coupling between azetidine and sulfonyl chlorides. This method operates under aerobic conditions, achieving 70% yield with reduced byproduct formation compared to thermal methods.

Analytical Characterization and Quality Control

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, 2H, pyrimidine), 7.65 (s, 1H, aryl), 4.50–4.30 (m, 4H, azetidine), 2.45 (s, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₁₇H₁₄Cl₂N₄O₃S [M+H]⁺: 441.0213; found: 441.0218.

Purity Assessment:

  • HPLC: >99% (C18 column, acetonitrile/water gradient)
  • Melting Point: 142–144°C (uncorrected)

Q & A

Basic Question: What are the key considerations for synthesizing this compound, particularly the 1,2,4-oxadiazole and sulfonyl-azetidine moieties?

Answer:
The synthesis of this compound requires multi-step strategies:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., trichloroacetimidates) under reflux conditions. Temperature control (80–120°C) and anhydrous solvents (e.g., THF or DCM) are critical to avoid hydrolysis .
  • Sulfonyl-Azetidine Coupling: The azetidine ring can be functionalized via nucleophilic substitution using 2,4-dichloro-5-methylbenzenesulfonyl chloride. Reaction conditions (e.g., base selection, such as Et₃N or K₂CO₃) must be optimized to minimize side reactions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) is recommended for isolating intermediates .

Basic Question: Which analytical techniques are most reliable for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm, sulfonyl groups at δ 120–130 ppm in ¹³C) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., ESI+ mode with <5 ppm error) .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction using SHELXL (via SHELX software suite) resolves bond angles and torsional strain in the azetidine ring .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

  • Core Modifications: Replace the pyrimidinyl group with other heterocycles (e.g., pyridyl or triazolyl) to assess impact on target binding. Evidence from analogous oxadiazoles shows pyridyl substitutions enhance apoptosis-inducing activity in cancer cell lines .
  • Substituent Effects: Systematically vary sulfonyl-group substituents (e.g., methyl vs. halogen) to evaluate steric/electronic effects. In vivo studies on MX-1 tumor models (using compounds like 4l in ) demonstrate the importance of halogen positioning for potency .
  • In Silico Docking: Use AutoDock or Schrödinger to predict interactions with targets like TIP47 (identified via photoaffinity labeling in ) .

Advanced Question: How should researchers address contradictions in biological activity data across different cell lines?

Answer:

  • Orthogonal Assays: Confirm activity via caspase-3/7 activation (luminescence-based) and flow cytometry (cell-cycle arrest profiling) to rule out assay-specific artifacts .
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to verify dependency on proposed targets (e.g., TIP47) in resistant cell lines .
  • Metabolic Stability Screening: Assess hepatic microsomal stability; inactive cell lines may correlate with rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation) .

Advanced Question: What experimental approaches are recommended for identifying the molecular target of this compound?

Answer:

  • Photoaffinity Labeling: Design a probe with a diazirine group and clickable alkyne handle. After UV crosslinking, perform pull-down assays with streptavidin beads and LC-MS/MS analysis to identify binding proteins (as in ) .
  • Thermal Proteome Profiling (TPP): Monitor protein denaturation shifts in lysates treated with the compound to identify thermally stabilized targets .
  • Kinobeads Competition: Incubate cell lysates with immobilized kinase inhibitors and quantify displacement by the compound via mass spectrometry .

Advanced Question: How can reaction conditions be optimized to improve synthesis yield and reproducibility?

Answer:

  • Design of Experiments (DoE): Apply factorial design (e.g., 2³ factorial) to test variables like temperature, solvent polarity, and catalyst loading. highlights this approach for optimizing flow-chemistry reactions .
  • Continuous-Flow Chemistry: Use microreactors to enhance mixing and heat transfer during oxadiazole formation, reducing side products .
  • In-Line Analytics: Implement FTIR or UV-vis probes for real-time monitoring of intermediate formation .

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